2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is a complex organic compound. It’s known that similar compounds are often used in organic synthesis as reagents or catalysts .
Mode of Action
It’s known that similar compounds can interact with various substrates to facilitate chemical reactions .
Biochemical Pathways
It’s known that similar compounds can participate in various organic synthesis reactions, potentially affecting multiple biochemical pathways .
Pharmacokinetics
Similar compounds are often used in organic synthesis, suggesting that they may have significant chemical stability and reactivity .
Result of Action
Similar compounds are often used in organic synthesis, suggesting that they may facilitate various chemical reactions .
Action Environment
The action of this compound can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide typically involves the bromination of 2,2,6,6-tetramethylpiperidine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position of the piperidine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, followed by purification processes to isolate the hydrobromide salt. The reaction conditions are optimized to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form hydroxylamines.
Reduction: This compound can be reduced to form various amine derivatives.
Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, to form a variety of substituted piperidines.
Common Reagents and Conditions:
Oxidation: Oxone is commonly used as an oxidant in the oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used in reduction reactions.
Substitution: Nucleophiles such as sodium azide (NaN3) are used in substitution reactions.
Major Products:
Oxidation: Hydroxylamines.
Reduction: Amine derivatives.
Substitution: Substituted piperidines.
Scientific Research Applications
2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is widely used in scientific research due to its versatility in chemical reactions. Some of its applications include:
Chemistry: Used as a reactant in the synthesis of allylated tertiary amines and sulfenamide compounds.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
2,2,6,6-Tetramethylpiperidine: A hindered secondary amine used in the preparation of metallo-amide bases.
2,2,6,6-Tetramethyl-4-piperidone: Used in the synthesis of various organic compounds.
2,2,6,6-Tetramethyl-4-piperidinol: Employed in the production of pharmaceuticals and agrochemicals.
Uniqueness: 2,2,6,6-Tetramethyl-4-bromopiperidine, hydrobromide is unique due to its bromine substitution at the 4-position, which enhances its reactivity and allows for selective chemical transformations. This makes it particularly useful in synthetic chemistry and research applications .
Properties
IUPAC Name |
4-bromo-2,2,6,6-tetramethylpiperidine;hydrobromide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18BrN.BrH/c1-8(2)5-7(10)6-9(3,4)11-8;/h7,11H,5-6H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBJKLHOXZFOJFA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)Br)C.Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Br2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90849662 |
Source
|
Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1920-00-9 |
Source
|
Record name | 4-Bromo-2,2,6,6-tetramethylpiperidine--hydrogen bromide (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90849662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.